molecular formula C15H15N5O B5884637 N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide

N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide

Cat. No. B5884637
M. Wt: 281.31 g/mol
InChI Key: HJFAJHMHUFEBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide, also known as PTZ-343, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of tetrazole-based compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide works by selectively binding to a specific protein known as carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells. This binding results in the inhibition of CAIX activity, leading to a decrease in the pH of the cancer cells and ultimately causing their death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer diagnosis, N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide has also been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide in lab experiments is its selectivity towards cancer cells, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and lead to inaccurate results.

Future Directions

There are several future directions for research on N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide. One potential area of study is the development of new diagnostic tools for cancer using this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to explore the potential applications of N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide in other areas of medicine, such as the treatment of neurological disorders and infectious diseases.
In conclusion, N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide is a promising chemical compound that has potential applications in the field of medicine. Its selectivity towards cancer cells and ability to modulate various cellular processes make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide involves the reaction of 2-naphthoyl chloride with sodium azide and propylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a diagnostic tool for the detection of cancer cells. Studies have shown that N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide can selectively bind to cancer cells and emit a fluorescent signal, making it a promising candidate for cancer diagnosis.

properties

IUPAC Name

N-(2-propyltetrazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-2-9-20-18-15(17-19-20)16-14(21)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFAJHMHUFEBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide

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